

Commercial Suppliers and Technical Guide for 3,5-Dichlorophenylhydrazine Hydrochloride

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Compound of Interest

Compound Name: 3,5-Dichlorophenylhydrazine
hydrochloride

Cat. No.: B046826

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This technical guide provides a comprehensive overview of commercial suppliers, synthesis, and applications of **3,5-Dichlorophenylhydrazine hydrochloride** (CAS No. 63352-99-8), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Commercial Availability

3,5-Dichlorophenylhydrazine hydrochloride is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors. Please note that purity levels and available quantities are subject to change and should be confirmed with the respective supplier.

Supplier	Purity	Available Quantities	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich	≥95%	Inquire	63352-99-8	C ₆ H ₇ Cl ₃ N ₂	213.49
Thermo Fisher Scientific	95%	5 g, 25 g	63352-99-8	C ₆ H ₇ Cl ₃ N ₂	213.49
Santa Cruz Biotechnology	Inquire	Inquire	63352-99-8	C ₆ H ₇ Cl ₃ N ₂	213.49
Parchem	93%, 95+%	Bulk, FCL/TL/ISO Tank, Pallet/Skid/To te, Drum/Bag, R&D/Pilot	63352-99-8	C ₆ H ₇ Cl ₃ N ₂	213.49
CymitQuimica (distributes Fluorochem)	97%	1 g, 5 g, 10 g, 25 g, 100 g	63352-99-8	C ₆ H ₇ Cl ₃ N ₂	213.49
ChemBlink	Inquire	Inquire	63352-99-8	C ₆ H ₇ Cl ₃ N ₂	213.49
BLD Pharm	Inquire	Inquire	63352-99-8	C ₆ H ₇ Cl ₃ N ₂	213.49
TCI America	>90.0% (TLC)(HPLC)	Inquire	63352-99-8	C ₆ H ₇ Cl ₃ N ₂	213.49

Experimental Protocols

Synthesis of 3,5-Dichlorophenylhydrazine Hydrochloride

A general and widely used method for the synthesis of aryl hydrazine hydrochlorides is the diazotization of the corresponding aniline followed by reduction.

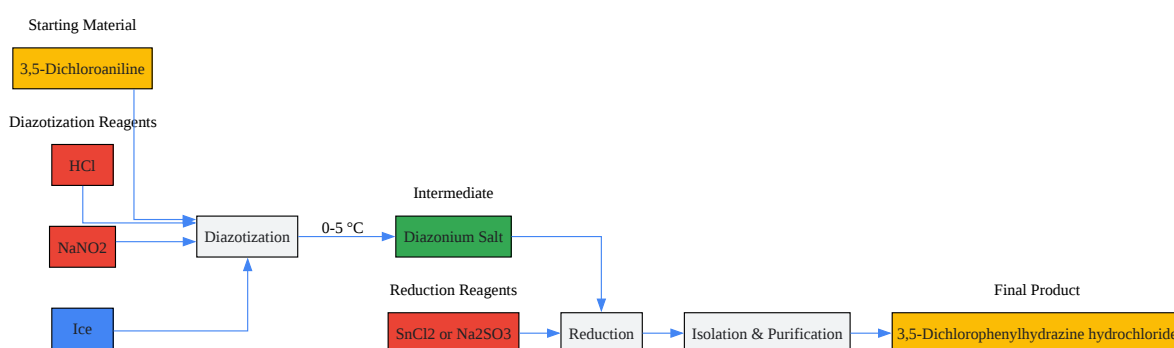
Materials:

- 3,5-Dichloroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Stannous Chloride (SnCl_2) or Sodium Sulfite (Na_2SO_3)
- Ice
- Water
- Starch-iodide paper

Procedure:

- Diazotization:
 1. In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve 3,5-dichloroaniline in concentrated hydrochloric acid and water.
 2. Cool the solution to 0-5 °C.
 3. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
 4. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
 5. Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.
- Reduction:
 1. In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite in water).
 2. Cool the reducing agent solution in an ice bath.

3. Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining a low temperature.
 4. After the addition is complete, continue stirring for a specified time, allowing the reaction to proceed to completion. The mixture may be allowed to warm to room temperature.
- Isolation and Purification:
 1. The precipitated **3,5-dichlorophenylhydrazine hydrochloride** is collected by vacuum filtration.
 2. Wash the crude product with a small amount of cold water or a suitable solvent to remove impurities.
 3. The product can be further purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.
 4. Dry the purified crystals under vacuum.



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Caption: Synthesis of **3,5-Dichlorophenylhydrazine hydrochloride**.

Fischer Indole Synthesis with 3,5-Dichlorophenylhydrazine Hydrochloride

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and a ketone or aldehyde in an acidic medium.^[1]

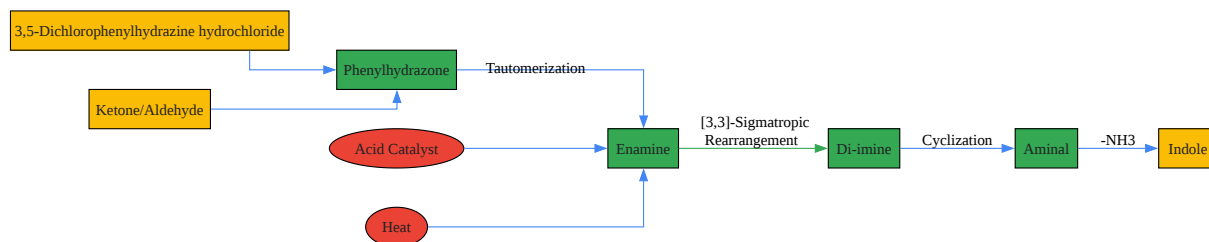
Materials:

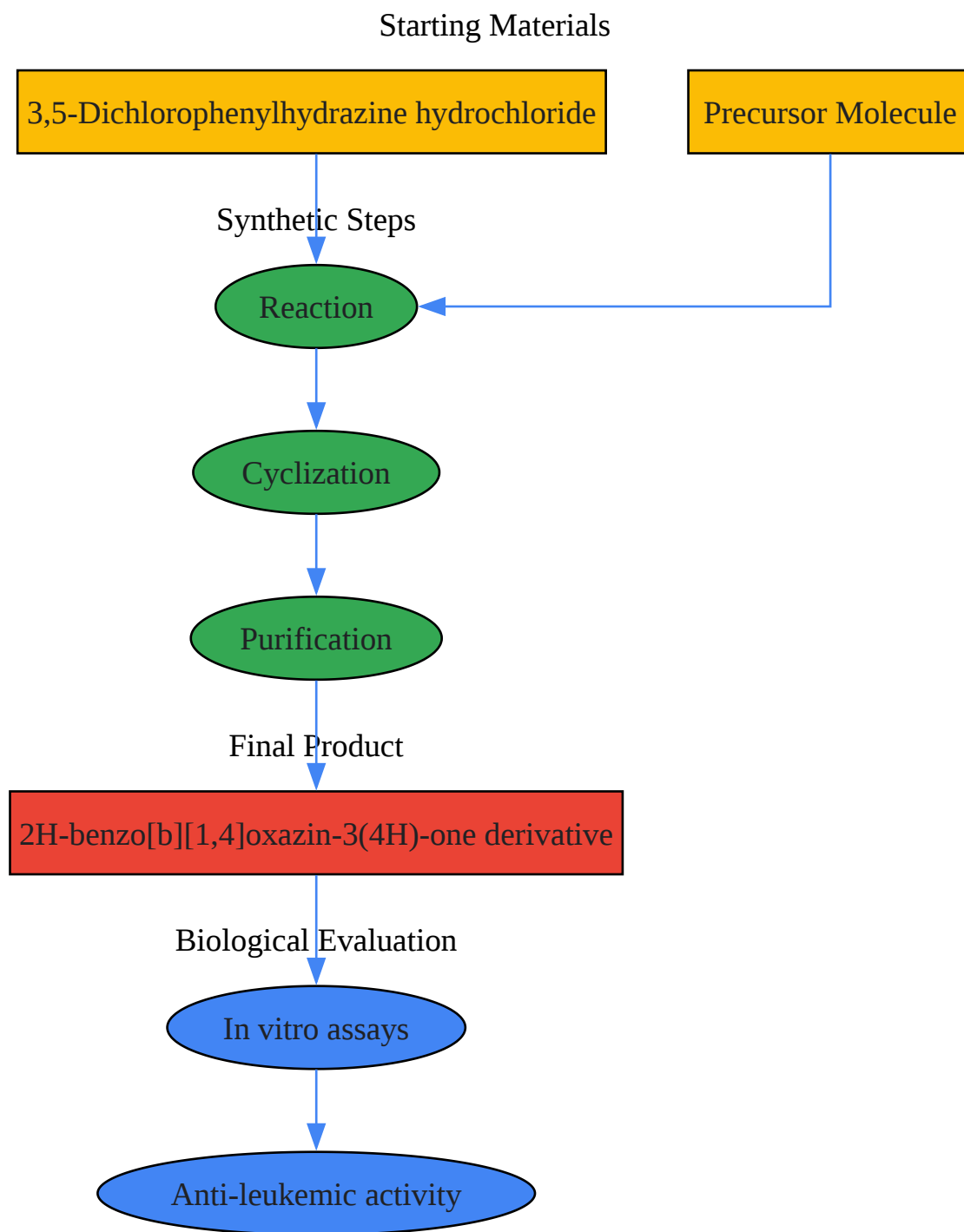
- **3,5-Dichlorophenylhydrazine hydrochloride**
- A suitable ketone or aldehyde (e.g., cyclohexanone, acetone)
- An acidic catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
- A suitable solvent (e.g., ethanol, glacial acetic acid)

Procedure:

- **Hydrazone Formation:**
 1. Dissolve **3,5-Dichlorophenylhydrazine hydrochloride** in the chosen solvent (e.g., ethanol).
 2. Add the ketone or aldehyde to the solution.
 3. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone. The reaction can be monitored by TLC.
- **Indolization:**
 1. Once the hydrazone formation is complete, the acidic catalyst is added.
 2. The reaction mixture is then heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

3. The progress of the indolization is monitored by TLC.
- Work-up and Purification:
 1. After the reaction is complete, the mixture is cooled to room temperature.
 2. The reaction mixture is often poured into water or a basic solution to neutralize the acid and precipitate the crude indole product.
 3. The crude product is collected by filtration and washed with water.
 4. The product is then purified by recrystallization from a suitable solvent or by column chromatography.





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References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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